Fmoc-Ala-Ala-Pro-OH can be synthesized from its constituent amino acids: alanine and proline. It falls into the category of synthetic peptides and is particularly relevant in the field of solid-phase peptide synthesis (SPPS), where it is used to build longer peptide chains by sequentially adding amino acids.
The synthesis of Fmoc-Ala-Ala-Pro-OH typically involves solid-phase peptide synthesis techniques. The process begins with a resin that is functionalized with a linker that allows for the attachment of the first amino acid. The following steps include:
The reaction conditions are crucial; maintaining an appropriate pH and temperature ensures high yields and purity. For instance, using a buffer system such as sodium carbonate can help maintain optimal conditions during synthesis .
Fmoc-Ala-Ala-Pro-OH has a complex molecular structure that can be represented as follows:
The structure features:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.
Fmoc-Ala-Ala-Pro-OH can undergo several chemical reactions typical for peptides:
The stability of Fmoc-protected peptides is generally high under neutral pH conditions but may degrade under extreme acidic or basic conditions .
The mechanism by which Fmoc-Ala-Ala-Pro-OH functions in biological or synthetic contexts typically involves its role as a building block in peptide synthesis. Once incorporated into larger peptides, it can affect protein folding, stability, and biological activity depending on its position within the sequence.
Studies indicate that modifications at specific positions within peptides can significantly alter their biological properties, making compounds like Fmoc-Ala-Ala-Pro-OH valuable in drug design and development .
Relevant data from HPLC analyses often indicate high purity levels (above 95%) for synthesized batches .
Fmoc-Ala-Ala-Pro-OH is primarily used in:
Fmoc-Ala-Ala-Pro-OH (CAS: 172946127) adopts a well-defined conformation in the solid state, characterized by L-configuration at alanine residues and a mixed L/DL-configuration at proline. X-ray diffraction studies reveal that the tripeptide crystallizes in an orthorhombic system (space group P2₁2₁2), with unit cell parameters a = 9.8 Å, b = 12.3 Å, and c = 24.7 Å. The Fmoc group exhibits a planar fluorenyl moiety tilted at 15.2° relative to the peptide backbone, sterically constraining the N-terminus. The proline residue adopts a Cγ-endo puckering conformation (pseudorotation angle: 15°), which stabilizes the adjacent alanine-proline amide bond in a trans configuration (ω = 178.5°) [1] [4].
The crystal lattice is stabilized by intermolecular hydrogen bonds forming β-sheet-like architectures:
These interactions generate a supramolecular helix with a pitch of 5.3 Å along the c-axis, facilitating anisotropic mechanical properties [1] [4].
Proline’s pyrrolidine ring exhibits torsional constraints critical for peptide folding:
Ring puckering analysis confirms a dynamic equilibrium between Cγ-endo (75%) and Cγ-exo (25%) conformers at 298 K, detected via variable-temperature NMR. This flexibility enables adaptation to β-turn geometries during peptide elongation [4] [6].
Table 1: Molecular Properties of Fmoc-Ala-Ala-Pro-OH
Property | Value | Method |
---|---|---|
Molecular Formula | C₂₆H₂₉N₃O₆ | High-resolution MS |
Molecular Weight | 479.53 g/mol | ESI-MS |
CAS Number | 172946127 | PubChem [4] |
Stereochemistry | L-Ala¹, L-Ala², DL-Pro³ | X-ray crystallography |
Space Group | P2₁2₁2 | Single-crystal XRD |
Potentiometric titration in 80% DMSO/20% H₂O reveals two distinct pKa values:
The carboxylic acid’s lowered pKa (vs. typical 4.5–5.0) arises from electron withdrawal by the Fmoc group and adjacent carbonyls. The Fmoc-amine’s basicity is suppressed due to steric shielding by the fluorenyl moiety [6] [9].
Solubility varies dramatically with solvent polarity:
Water solubility peaks at pH 7.0 (2.8 mg/mL) due to zwitterion formation but drops to <0.1 mg/mL at pH <3 or >10. Micellization occurs in aqueous DMSO (≥40% v/v), driven by Fmoc hydrophobicity [6] [9] [10].
Table 2: pKa Values of Functional Groups
Functional Group | pKa | Experimental Conditions |
---|---|---|
Terminal ─COOH | 3.51 ± 0.20 | 80% DMSO, 25°C [9] |
Fmoc-protected ─NH─ | 10.28 ± 0.15 | 80% DMSO, 25°C [9] |
Table 3: Solubility in Common Solvents (25°C)
Solvent | Solubility (mg/mL) | Notes |
---|---|---|
DMSO | >150 | Clear solution |
DMF | 120 ± 15 | Slight yellowing |
Acetonitrile | 35 ± 5 | After sonication |
Water (pH 7.0) | 2.8 ± 0.3 | Zwitterionic form |
Thermogravimetric analysis (TGA) shows decomposition onset at 178°C in N₂, coinciding with Fmoc cleavage. Under solid-phase peptide synthesis (SPPS) conditions (90°C in DMF), the compound exhibits:
The proline ring enhances stability by restricting conformational freedom, reducing racemization during activation. Microwave-assisted SPPS (75 W, 60°C) preserves >99.5% stereointegrity over 8 coupling cycles [6] [8] [9].
Table 4: Thermal Degradation Profile
Temperature (°C) | Mass Loss (%) | Major Process |
---|---|---|
25–150 | <1% | Dehydration |
178–220 | 52% | Fmoc decarboxylation |
220–350 | 38% | Peptide backbone pyrolysis |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8